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Compound of Interest

Compound Name: 2,4,6-Trimethyl-3-nitropyridine

Cat. No.: B1302504

IUPAC Name: 2,4,6-Trimethyl-3-nitropyridine

This technical guide provides a comprehensive overview of 2,4,6-trimethyl-3-nitropyridine,
including its chemical properties, a proposed synthesis protocol, and predicted characterization
data. This document is intended for researchers, scientists, and professionals in the field of
drug development and organic chemistry.

Chemical Properties and Data

2,4,6-Trimethyl-3-nitropyridine is a substituted pyridine derivative. The presence of three
methyl groups and a nitro group on the pyridine ring influences its electronic and steric
properties, making it a potentially interesting building block in medicinal chemistry and
materials science. Quantitative data for this compound is summarized in the table below.
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Property Value Source
Molecular Formula CsH10N20:2 N/A
Molecular Weight 166.18 g/mol N/A
Melting Point 35.6 °C [1]
Boiling Point 229 °C [1]
Density (Predicted) 1.159 + 0.06 g/cm?3 [1]

pKa (Predicted) 3.29+0.18 [1]
Storage Temperature 2-8 °C [1]

Synthesis of 2,4,6-Trimethyl-3-nitropyridine

The primary route for the synthesis of 2,4,6-trimethyl-3-nitropyridine is the electrophilic

nitration of 2,4,6-trimethylpyridine (also known as 2,4,6-collidine). The methyl groups are

activating and direct the incoming electrophile to the meta-positions (3 and 5). Due to steric

hindrance from the flanking methyl groups at positions 2 and 6, the substitution is expected to

occur at the 3-position.

Proposed Experimental Protocol: Nitration of 2,4,6-

Trimethylpyridine

This protocol is a generalized procedure based on established methods for the nitration of

substituted pyridines.[2][3] Researchers should conduct appropriate safety assessments and

small-scale trials before proceeding.

Materials:

e 2,4,6-Trimethylpyridine (2,4,6-collidine)

e Concentrated Sulfuric Acid (H2SOa4, 98%)

e Fuming Nitric Acid (HNOs, >90%)

e ICce
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e Sodium Carbonate (NazCOs) or Sodium Hydroxide (NaOH) solution
e Dichloromethane (CH2Cl2) or other suitable organic solvent

e Anhydrous Magnesium Sulfate (MgSQOa) or Sodium Sulfate (Naz2S0a)
Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping
funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

o Addition of Substrate: Slowly add 2,4,6-trimethylpyridine to the cold sulfuric acid with
continuous stirring. The addition should be dropwise to control the exothermic reaction.

o Formation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by
carefully adding fuming nitric acid to an equal volume of cold, concentrated sulfuric acid.

 Nitration Reaction: Slowly add the nitrating mixture to the solution of 2,4,6-trimethylpyridine
in sulfuric acid, maintaining the temperature below 10 °C. After the addition is complete,
allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly
elevated, to be optimized) for several hours. Monitor the reaction progress using a suitable
technique like Thin Layer Chromatography (TLC).

o Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

o Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium
carbonate solution or a cold, dilute sodium hydroxide solution until the pH is neutral or
slightly basic. This step should be performed in an ice bath to manage the heat generated.

o Extraction: Extract the aqueous layer multiple times with an organic solvent such as
dichloromethane.

e Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium
sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced
pressure using a rotary evaporator.
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 Purification: The crude product can be purified by a suitable method such as column
chromatography on silica gel or recrystallization to yield pure 2,4,6-trimethyl-3-

nitropyridine.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 2,4,6-trimethyl-3-nitropyridine.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for 2,4,6-trimethyl-3-
nitropyridine, the following data are predicted based on the analysis of its structure and

comparison with similar compounds.
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Spectroscopy

Predicted Data

1H NMR

The single aromatic proton at the 5-position is
expected to appear as a singlet. The chemical
shifts of the three methyl groups will be distinct,
with the methyl group at the 4-position likely
being the most downfield due to the electronic

effects of the adjacent nitro group.

13C NMR

Eight distinct carbon signals are expected. The
carbon bearing the nitro group (C3) will be
significantly deshielded. The chemical shifts of

the methyl carbons will also be distinct.

IR Spectroscopy

Characteristic peaks for the nitro group
(asymmetric and symmetric stretching) are
expected around 1520-1560 cm~t and 1340-
1370 cm™1, respectively. C-H stretching of the
aromatic ring and methyl groups will be
observed around 2900-3100 cm~1. Aromatic
C=C and C=N stretching vibrations will appear
in the 1400-1600 cm~1 region.

Mass Spectrometry

The molecular ion peak (M*) would be observed
at m/z = 166.18. Fragmentation patterns may
include the loss of the nitro group (NOz) and

successive loss of methyl radicals.

Reactivity and Potential Applications

The chemical reactivity of 2,4,6-trimethyl-3-nitropyridine is dictated by the interplay of the

electron-donating methyl groups and the electron-withdrawing nitro group.

e Nucleophilic Aromatic Substitution: The nitro group can be a target for nucleophilic aromatic

substitution, although the presence of three activating methyl groups might make this less

favorable compared to pyridines with multiple nitro groups.
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e Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group,
providing a pathway to 2,4,6-trimethylpyridin-3-amine. This amino-substituted collidine could
be a valuable intermediate for the synthesis of more complex molecules, including potential
pharmaceutical candidates.

o Reactions of the Methyl Groups: The methyl groups, particularly the one at the 4-position,
may be susceptible to oxidation or condensation reactions under certain conditions.

Given the diverse biological activities reported for other nitropyridine derivatives, 2,4,6-
trimethyl-3-nitropyridine could be a valuable scaffold for the development of new therapeutic
agents.[4][5] Its utility in materials science as a ligand or building block for functional materials
also warrants investigation.

Conclusion

This technical guide provides a foundational understanding of 2,4,6-trimethyl-3-nitropyridine.
While a detailed experimental protocol and comprehensive spectroscopic data are not yet
widely available in the literature, the information presented here, including a proposed synthetic
route and predicted analytical data, serves as a valuable resource for researchers interested in
this compound. Further experimental investigation is necessary to fully characterize its
properties and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 2,4,6-Trimethyl-3-
nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1302504#2-4-6-trimethyl-3-nitropyridine-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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